1-(Furan-3-yl)-2-methylpropan-2-ol
Overview
Description
1-(Furan-3-yl)-2-methylpropan-2-ol is an organic compound that features a furan ring substituted at the third position with a 2-methylpropan-2-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Furan-3-yl)-2-methylpropan-2-ol can be synthesized through several methods:
Grignard Reaction: One common method involves the reaction of 3-furylmagnesium bromide with acetone, followed by hydrolysis to yield the desired product.
Aldol Condensation: Another method involves the aldol condensation of furfural with acetone, followed by reduction of the resulting intermediate.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the principles of green chemistry and sustainable practices are often applied. This includes the use of biomass-derived furfural as a starting material and employing catalytic processes to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-3-yl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: 1-(Furan-3-yl)-2-methylpropan-2-one.
Reduction: 1-(Furan-3-yl)-2-methylpropane.
Substitution: 5-nitro-1-(Furan-3-yl)-2-methylpropan-2-ol or 5-bromo-1-(Furan-3-yl)-2-methylpropan-2-ol.
Scientific Research Applications
1-(Furan-3-yl)-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism by which 1-(Furan-3-yl)-2-methylpropan-2-ol exerts its effects depends on its specific application. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity. The furan ring can engage in π-π interactions with aromatic amino acids in proteins, while the alcohol group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Furfuryl Alcohol: Similar in structure but lacks the 2-methylpropan-2-ol group.
2-Furanmethanol: Another furan derivative with a hydroxymethyl group at the second position.
5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group at the fifth position.
Uniqueness: 1-(Furan-3-yl)-2-methylpropan-2-ol is unique due to the presence of both the furan ring and the 2-methylpropan-2-ol group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
1-(furan-3-yl)-2-methylpropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-8(2,9)5-7-3-4-10-6-7/h3-4,6,9H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAEUHZOFKVWJDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=COC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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